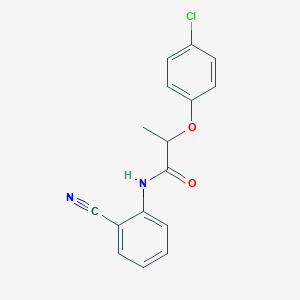![molecular formula C22H19NO5 B317932 2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid](/img/structure/B317932.png)
2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid is an organic compound with the molecular formula C22H19NO5 and a molecular weight of 377.39 g/mol . This compound is characterized by its complex structure, which includes a benzoic acid moiety linked to a phenoxyethoxy group through an anilino carbonyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(2-Phenoxyethoxy)aniline: This intermediate can be synthesized by reacting 2-phenoxyethanol with 4-nitroaniline in the presence of a reducing agent such as iron powder and hydrochloric acid.
Formation of the Anilino Carbonyl Linkage: The 4-(2-Phenoxyethoxy)aniline is then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
Coupling with Benzoic Acid: The isocyanate intermediate is finally reacted with benzoic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethoxy group or the anilino carbonyl linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyethoxy derivatives.
Aplicaciones Científicas De Investigación
2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethoxy group and the anilino carbonyl linkage play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[4-(2-Phenoxyethoxy)phenyl]carbamoyl]benzoic acid
- 2-{[4-(2-Methoxyethoxy)anilino]carbonyl}benzoic acid
- 2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}benzoic acid
Uniqueness
This compound is unique due to its specific phenoxyethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized research applications where specific interactions are required.
Propiedades
Fórmula molecular |
C22H19NO5 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
2-[[4-(2-phenoxyethoxy)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C22H19NO5/c24-21(19-8-4-5-9-20(19)22(25)26)23-16-10-12-18(13-11-16)28-15-14-27-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,24)(H,25,26) |
Clave InChI |
JHMHDSQECMVZEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B317849.png)
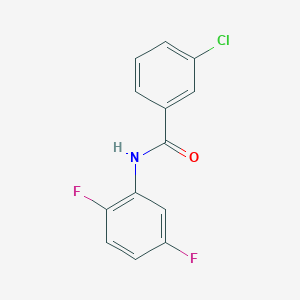
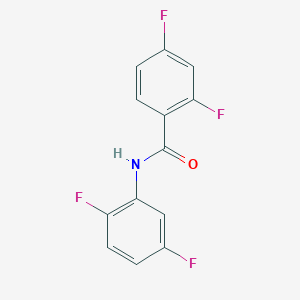
![N-[2-(benzyloxy)-5-chlorophenyl]cyclobutanecarboxamide](/img/structure/B317853.png)
![2-(4-Chloro-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B317855.png)
![2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B317857.png)
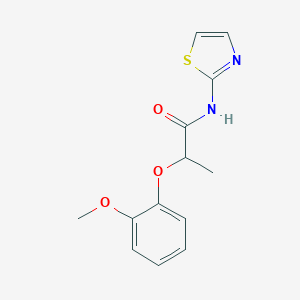
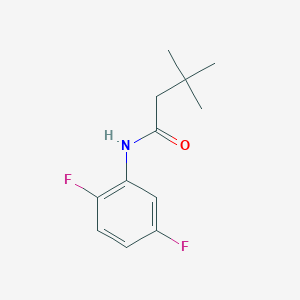
![3-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B317864.png)
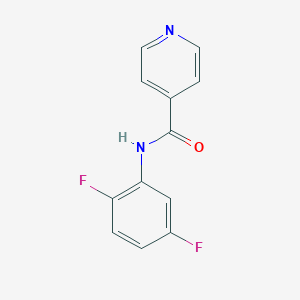
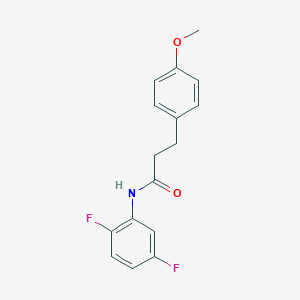
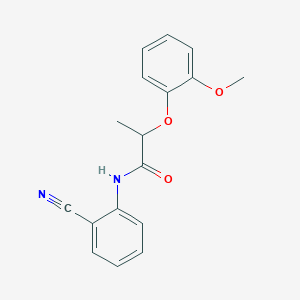
![2-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B317872.png)
